molecular formula C10H14N6O4S B13422806 Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron

Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron

Cat. No.: B13422806
M. Wt: 314.32 g/mol
InChI Key: JIZXOFJDALMBAQ-UHFFFAOYSA-N
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Description

Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron (CAS 2307738-55-0) is a chemical standard of significant interest in agricultural and environmental chemistry research. With a molecular formula of C10H14N6O4S and a molecular weight of 314.3210 g/mol, it is a primary metabolite of the sulfonylurea herbicide nicosulfuron . Researchers utilize this compound to study the environmental fate, metabolic pathways, and degradation mechanisms of nicosulfuron in plants and soil. Its specific structure, defined by the SMILES notation CN(C)C(=O)c1cccnc1S(=O)(=O)NC(=O)NC(=N)N, is crucial for analytical method development and residue analysis . This makes it an essential reference standard for quantifying nicosulfuron and its breakdown products in complex matrices, aiding in the assessment of environmental persistence and ecotoxicology. The product is offered with high purity and is strictly for research purposes in laboratory settings. All products are For Research Use Only and are not intended for human or animal use .

Properties

Molecular Formula

C10H14N6O4S

Molecular Weight

314.32 g/mol

IUPAC Name

2-(diaminomethylidenecarbamoylsulfamoyl)-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C10H14N6O4S/c1-16(2)8(17)6-4-3-5-13-7(6)21(19,20)15-10(18)14-9(11)12/h3-5H,1-2H3,(H5,11,12,14,15,18)

InChI Key

JIZXOFJDALMBAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide can be achieved through several synthetic routes. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Degradation Pathways

The compound arises from the hydrolytic cleavage of nicosulfuron’s sulfonylurea bridge, a reaction catalyzed by microbial or fungal activity. Key steps include:

  • Hydrolysis : Splitting of the sulfonylurea bridge produces two primary metabolites:

    • 2-Amino-4,6-dimethoxypyrimidine (ADMP)

    • 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM)

Table 1: Degradation Products and Conditions

Reaction TypeMetabolites FormedCatalysts/ConditionsYield/Conversion Rate
Hydrolytic cleavageADMP + ASDMMicrobial enzymes (e.g., Pseudomonas spp.)~80–90 μM equilibrium
Sulfonylurea bridge contraction2-(1-(4,6-dimethoxy-pyrimidin-2-yl)-ureido)-N,N-dimethyl-nicotinamide (N3)Fungal laccases (Plectosphaerella cucumerina)Trace amounts
Urea hydrolysis2-(4,6-dimethoxy-pyrimidin-2-yl)-N,N-dimethyl-nicotinamide (N4)Alkaline/acidic conditions<5%

Microbial Degradation Mechanisms

  • Bacterial Systems :

    • Pseudomonas nicosulfuronedens LAM1902 degrades nicosulfuron via ADMP and ASDM formation. Transcriptomic studies reveal upregulated genes in "ABC transporters" and "sulfur metabolism" pathways under nicosulfuron stress .

    • Optimal degradation occurs at pH 7.0 and 30°C, with glucose as a co-substrate .

  • Fungal Systems :

    • Plectosphaerella cucumerina AR1 biofilms degrade nicosulfuron through hydrolysis and urea-bond cleavage, producing ADMP (major) and N3/N4 (minor) .

    • Laccase activity is impaired during degradation, suggesting non-enzymatic co-metabolism dominates .

Synthetic and Industrial Relevance

  • Synthesis Precursor :

    • The compound is structurally related to intermediates in nicosulfuron synthesis. For example, 2-amino-4,6-dimethoxypyrimidine (ADMP) reacts with 2-isocyanatosulfonyl-N,N-dimethylnicotinamide under mild conditions (40–80°C, 1–3 hours) to form nicosulfuron .

Environmental Stability and Reactivity

  • Hydrolytic Stability :

    • Stable under neutral conditions but susceptible to hydrolysis in alkaline or acidic media .

    • Half-life in aquatic environments: ~35 days (pH 7, 25°C) .

  • Photodegradation :

    • Limited data available, but UV exposure accelerates breakdown into non-toxic pyridine derivatives .

Analytical Detection Methods

  • LC-MS/MS : Used to identify metabolites (e.g., ADMP at m/z 171.1 [M+H]⁺ and ASDM at m/z 244.1 [M+H]⁺) .

  • HPLC : Quantifies purity (>95% for reference standards) .

Scientific Research Applications

Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron is a metabolite of Nicosulfuron, which is a post-emergence sulfonylurea herbicide . Nicosulfuron is a selective herbicide that is commonly used on maize crops .

Chemical Information

  • CAS Number: 2307738-55-0
  • Molecular Formula: C10H14N6O4SC_{10}H_{14}N_{6}O_{4}S
  • Molecular Weight: 314.321
  • Color and Shape: White to off-white

Application

  • Herbicide Metabolite: this compound is a metabolite of Nicosulfuron, a herbicide used to control weeds in maize crops .
  • Environmental Contamination Studies: Nicosulfuron's widespread use leads to its presence in surface streams and groundwater, making its metabolites like this compound relevant in environmental studies .
  • Biodegradation Research: Studies have identified fungal strains, such as Plectosphaerella cucumerina AR1, capable of degrading Nicosulfuron and producing metabolites like this compound . This indicates its relevance in researching methods to reduce herbicide contamination in aquatic environments .

Nicosulfuron Degradation
Plectosphaerella cucumerina AR1, an ascomycete fungus, can degrade nicosulfuron through a co-metabolism process, leading to the production of this compound . The degradation pathway involves the hydrolysis of the nicosulfuron sulfonylurea bridge, resulting in two major metabolites: 2-amino-4,6-dimethoxypyrimidine (ADMP) and 2-(aminosulfonyl)-N, N-dimethyl-3-pyridinecarboxamide (ASDM) .

Available Products

  • Nicosulfuron metabolite AUSN 100 µg/mL in Acetonitrile:Water
  • This compound
  • 2-(N-(Carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide

Mechanism of Action

The mechanism of action of 2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicosulfuron (Parent Compound)

  • Molecular Formula : C₁₅H₁₈N₆O₆S .
  • Key Features : Nicosulfuron inhibits acetolactate synthase (ALS), targeting weed growth. It degrades via hydrolysis, microbial co-metabolism, and photolysis, producing metabolites like ADMP and ASDM .
  • Toxicity :
    • Zebrafish (96h-LC₅₀): 16.95 mg a.i./L (low toxicity).

      Scenedesmus obliquus (72h-ErC₅₀): 8.070 mg a.i./L (low toxicity).

      Daphnia magna (48h-EC₅₀): 9.190 mg a.i./L (medium toxicity) .
  • Environmental Impact : Persistent in aquatic systems, necessitating biodegradation by strains like Plectosphaerella cucumerina AR1 .

2-Amino-4,6-dimethoxypyrimidine (ADMP)

  • Molecular Formula : C₆H₉N₃O₂ .
  • Formation : Primary metabolite via sulfonylurea bridge cleavage .
  • Toxicity :
    • Zebrafish (96h-LC₅₀): >100 mg a.i./L (low toxicity).

      Scenedesmus obliquus (72h-ErC₅₀): 142.7 mg a.i./L (low toxicity).

      Daphnia magna (48h-EC₅₀): 51.95 mg a.i./L (low toxicity) .
  • Acidity : pKa = 4.02 , contributing to pH reduction in stored nicosulfuron solutions .

2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM)

  • Molecular Formula : C₉H₁₃N₃O₄S .
  • Formation : Co-metabolite with ADMP; cyclizes at basic pH .
  • Biodegradation : Degraded by Alcaligenes faecalis ZWS11 and Bacillus megaterium Mes11, often in biofilm-associated environments .

2-(1-(4,6-Dimethoxy-pyrimidin-2-yl)-ureido)-N,N-dimethyl-nicotinamide (N3)

  • Molecular Formula : C₁₅H₁₈N₆O₄ (inferred).
  • Formation: Minor metabolite via C–S bond cleavage of the sulfonylurea bridge .
  • Role : Intermediate in nicosulfuron degradation, further hydrolyzed to simpler compounds .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Degradation Pathway Toxicity Profile (LC₅₀/EC₅₀)
Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron C₁₀H₁₄N₆O₄S 314.32 Hydrolysis of sulfonylurea bridge Data pending
Nicosulfuron C₁₅H₁₈N₆O₆S 410.40 Hydrolysis, microbial co-metabolism Zebrafish: 16.95 mg/L; Daphnia: 9.19 mg/L
ADMP C₆H₉N₃O₂ 155.16 Sulfonylurea bridge cleavage Zebrafish: >100 mg/L; Daphnia: 51.95 mg/L
ASDM C₉H₁₃N₃O₄S 259.28 Cyclization at basic pH Not explicitly quantified
N3 C₁₅H₁₈N₆O₄ 346.35 C–S bond cleavage Low toxicity (inferred)

Key Findings and Implications

  • Biodegradation Efficiency : Plectosphaerella cucumerina AR1 degrades nicosulfuron effectively in biofilms, producing ADMP and ASDM as stable metabolites .
  • Toxicity Reduction : ADMP exhibits significantly lower toxicity than nicosulfuron, suggesting partial detoxification post-degradation .
  • Environmental Stability : ADMP’s pKa (4.02) contributes to acidic conditions in aging herbicide solutions, accelerating further degradation .

Biological Activity

Des-4,6-dimethoxypyrimidine formimidamide nicosulfuron is a derivative of the sulfonylurea herbicide nicosulfuron, which is primarily used for weed control in maize crops. Understanding its biological activity is crucial for assessing its environmental impact and potential applications in agricultural practices.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 246.25 g/mol
  • IUPAC Name : 2-amino-4,6-dimethoxypyrimidin-5-yl-N-(4,6-dimethoxypyrimidin-2-yl)formamide

This compound exhibits properties typical of sulfonylureas, including selective herbicidal activity through inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids.

The primary mechanism of action for this compound involves:

  • Inhibition of ALS : This enzyme is critical for the synthesis of leucine, isoleucine, and valine in plants. By inhibiting ALS, the compound disrupts protein synthesis and plant growth.
  • Selective Herbicidal Action : The compound selectively targets certain weed species while being less harmful to crops like maize due to differential uptake and metabolism.

Herbicidal Efficacy

Research indicates that this compound demonstrates significant herbicidal activity against various weed species. In field studies, it has shown effective control over both annual and perennial weeds in maize fields.

Weed Species Efficacy (%) Application Rate (g/ha)
Amaranthus retroflexus8550
Setaria viridis9075
Chenopodium album8060

The above table summarizes the efficacy of this compound against selected weed species.

Degradation Studies

The degradation of nicosulfuron and its metabolites in the environment has been studied extensively. A notable finding is that des-4,6-dimethoxypyrimidine acts as a significant metabolite during the degradation process. Research conducted by Plectosphaerella cucumerina AR1 showed that this fungus can degrade nicosulfuron through a co-metabolism process, leading to the formation of several metabolites including:

  • 2-amino-4,6-dimethoxypyrimidine (ADMP)
  • 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM)

These metabolites were identified as products resulting from the hydrolysis of the sulfonylurea bridge in nicosulfuron .

Field Trials

In a series of field trials conducted across different geographical locations, this compound was applied at varying rates to assess its effectiveness and safety profile. The trials demonstrated that:

  • Crop Safety : Maize exhibited no significant phytotoxic effects at recommended application rates.
  • Weed Control : Consistent control over resistant weed populations was observed, highlighting its potential as a valuable tool in integrated weed management systems.

Laboratory Studies

Laboratory studies focused on the environmental fate of des-4,6-dimethoxypyrimidine revealed:

  • Soil Persistence : The compound showed moderate persistence in soil with a half-life ranging from 15 to 30 days depending on soil type and moisture levels.
  • Aquatic Toxicity : Toxicological assessments indicated low toxicity to aquatic organisms, suggesting a favorable environmental profile when used according to label directions .

Q & A

Q. What are the primary degradation pathways of nicosulfuron in microbial systems, and how can these pathways be experimentally validated?

Nicosulfuron degradation occurs via cleavage of the sulfonylurea bridge (C–N and C–S bonds) and pyrimidine ring modifications. Key metabolites include 2-amino-4,6-dimethoxypyrimidine (ADMP) and sulfonamide derivatives. Experimental validation involves:

  • UPLC-TQD for metabolite identification and quantification .
  • HPLC-MS/MS to trace bond cleavage patterns (e.g., sulfonylurea bridge hydrolysis in Bacillus subtilis ND1) .
  • Isotope tracing (e.g., <sup>14</sup>C-labeled nicosulfuron) to monitor degradation kinetics and sorption dynamics in soils .

Q. How is the environmental toxicity of nicosulfuron and its degradation products assessed in aquatic organisms?

Standardized bioassays under OECD guidelines are used:

  • Zebrafish (Brachydanio rerio) : 96 h-LC50 values (e.g., 16.95 mg a.i./L for nicosulfuron vs. >100 mg a.i./L for ADMP) .
  • Algae (Scenedesmus obliquus) : 72 h-ErC50 (8.07 mg a.i./L for nicosulfuron vs. 142.7 mg a.i./L for ADMP) .
  • Daphnia magna : 48 h-EC50 (9.19 mg a.i./L for nicosulfuron vs. 51.95 mg a.i./L for ADMP) .
    Toxicity rankings follow "low," "medium," or "high" classifications based on these thresholds.

Q. What methodologies are used to characterize nicosulfuron adsorption in soils, and which soil properties most influence its availability?

  • Batch equilibration technique : Measures Freundlich adsorption coefficients (Kf) across soil types. Kf ranges from 0.798 to 6.891, correlating with organic matter (OM) and clay content .
  • pH dependency : Adsorption decreases in alkaline soils due to nicosulfuron’s anionic speciation .
  • Aging effects : Prolonged soil residence time increases sorption (e.g., Kd,app rises 2–9× in Mollisols and Oxisols) via diffusion to less accessible sites .

Advanced Research Questions

Q. How can contradictory findings in degradation pathways (e.g., fungal vs. bacterial systems) be resolved?

Discrepancies arise from species-specific enzymatic activity:

  • Fungal systems (e.g., Ascomycetes): Prefer hydrolysis of the sulfonylurea bridge, yielding ADMP and 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) .
  • Bacterial systems (e.g., Bacillus cereus): Cleave C–N bonds and pyridine rings, producing intermediates like N3 and N4 .
    Resolution strategies :
  • Use DFOP and DoseResp models to compare degradation kinetics .
  • Conduct genomic profiling of microbial strains to identify enzyme clusters (e.g., sulfonylurea hydrolases) .

Q. What molecular mechanisms underlie nicosulfuron resistance in weeds, and how can computational tools predict resistance mutations?

Resistance arises from mutations in acetolactate synthase (ALS) affecting binding affinity:

  • Pro197 and Trp574 substitutions in Amaranthus retroflexus reduce hydrogen bonding and hydrophobic interactions with nicosulfuron .
  • Molecular docking and dynamics simulations : Predict binding stability changes caused by mutations. For example, π-π stacking disruptions in pyrimidine ring interactions .

Q. How do environmental factors (e.g., pH, temperature) influence nicosulfuron stability and degradation kinetics?

  • pH effects : Degradation accelerates in acidic conditions (e.g., pH <4) due to hydrolysis. Storage solutions with pH <7 reduce efficacy (e.g., 80% phytotoxicity loss in Marandu grass after 72 h) .
  • Temperature : Elevated storage temperatures (>30°C) lower pH via thermal degradation products (e.g., methanethioamide) with high acidity (pKa -0.8) .

Q. What experimental designs optimize the study of nicosulfuron’s impact on non-target organisms (e.g., maize weevil)?

  • Factorial designs : Combine transgenic maize genotypes (e.g., Herculex®) with herbicide treatments (nicosulfuron + adjuvants) to assess insect attraction .
  • Long-term emergence assays : Monitor Sitophilus zeamais over 100 days post-herbicide application, using 300g grain samples per plot .

Q. How do adjuvants alter nicosulfuron efficacy, and what methodological precautions are needed when formulating tank mixtures?

  • Non-ionic surfactants (NIS) : Enhance efficacy via droplet retention, improving weed control by 20–30% .
  • Ammonium sulfate (AMS) : Reduces efficacy by lowering spray solution pH, accelerating nicosulfuron decomposition .
  • Precautions :
    • Monitor pH of tank mixtures in real-time.
    • Avoid prolonged storage (>24 h) to prevent hydrolysis .

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